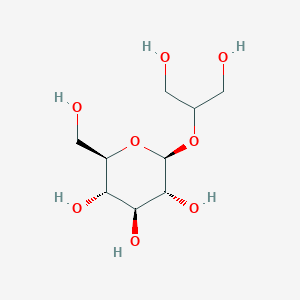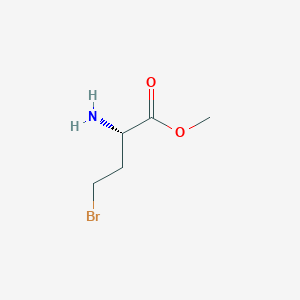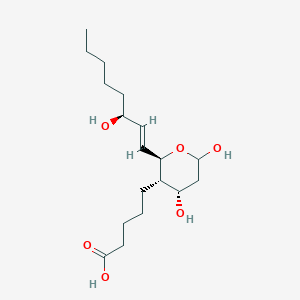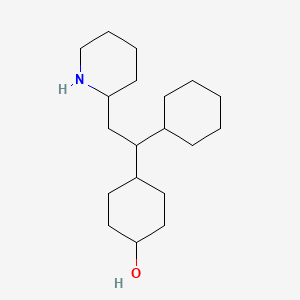
(S)-Carisbamate-13C,15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Carisbamate-13C,15N,d2, also known as S-Carisbamate or (S)-Carisbamate-13C,15N,d2, is an important molecule used in scientific research. It is an isotopically labeled carisbamate, an analogue of the neurotransmitter GABA, which is used to study the effects of GABA on the body. This molecule has been used in a variety of research applications, including drug discovery and development, pharmacology, and neuroscience. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of (S)-Carisbamate-13C,15N,d2 can be achieved through a multi-step process involving the use of various reagents and catalysts.
Starting Materials
13C-labeled urea, 15N-labeled methyl isocyanate, Deuterated alcohol, Catalysts and reagents
Reaction
The first step involves the reaction of 13C-labeled urea with a deuterated alcohol in the presence of a catalyst to form a carbamate intermediate., The carbamate intermediate is then reacted with 15N-labeled methyl isocyanate in the presence of a catalyst to form (S)-Carisbamate-13C,15N,d2., The final product can be purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(S)-Carisbamate-13C,15N,d2 has been used in a variety of scientific research applications. It has been used in drug discovery and development, as it can be used to study the effects of GABA on the body. It has also been used in pharmacology and neuroscience research, as it can be used to study the effects of drugs on the body. Additionally, it has been used in metabolomics and proteomics research, as it can be used to study the effects of metabolites and proteins on the body.
Wirkmechanismus
(S)-Carisbamate-13C,15N,d2 acts as an agonist at GABA receptors, binding to them and activating them. This activation of GABA receptors leads to a variety of biochemical and physiological effects, including the inhibition of neuronal excitability, the reduction of anxiety and stress, and the promotion of relaxation.
Biochemische Und Physiologische Effekte
(S)-Carisbamate-13C,15N,d2 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit neuronal excitability, reduce anxiety and stress, and promote relaxation. It has also been found to have anticonvulsant and antianxiety effects, as well as neuroprotective and neuroregenerative effects. Additionally, it has been found to have antidepressant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-Carisbamate-13C,15N,d2 has a number of advantages and limitations for lab experiments. One advantage is that it is easily synthesized, making it a convenient choice for research. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it has a number of limitations, such as its low solubility in water and its short half-life. Additionally, it is not very stable and can degrade quickly.
Zukünftige Richtungen
There are a number of potential future directions for (S)-Carisbamate-13C,15N,d2 research. One potential direction is to further study its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to improve its synthesis method, as well as its stability and solubility. Additionally, further research could be done to explore its potential use in drug discovery and development, as well as its potential use in metabolomics and proteomics research. Finally, further research could be done to explore its potential use in other areas, such as neurology and psychiatry.
Eigenschaften
CAS-Nummer |
1246817-83-3 |
|---|---|
Produktname |
(S)-Carisbamate-13C,15N,d2 |
Molekularformel |
C₈¹³CH₈D₂Cl¹⁵NO₃ |
Molekulargewicht |
219.63 |
Synonyme |
(1S)-1-(2-Chlorophenyl)-1,2-ethanediol 2-Carbamate-13C,15N,d2; JNJ 10234094-13C,15N,d2; RWJ 333369-13C,15N,d2; YKP 509-13C,15N,d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)




![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)
